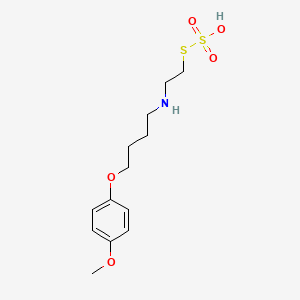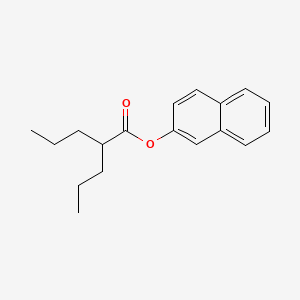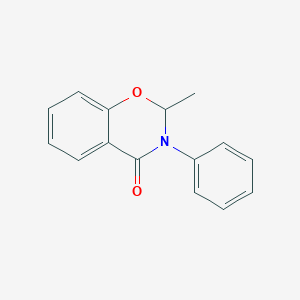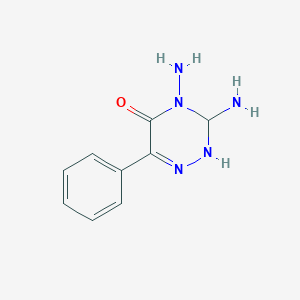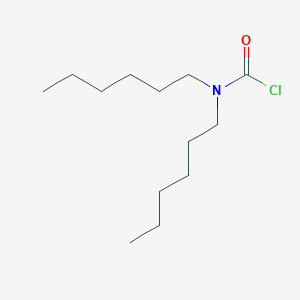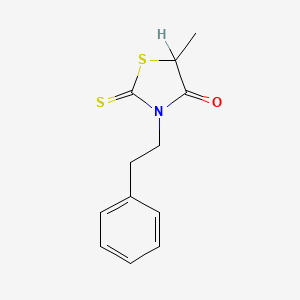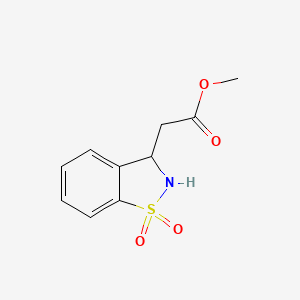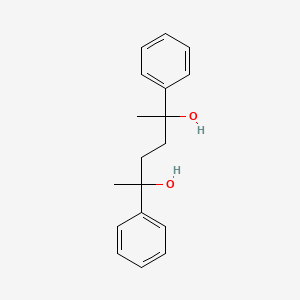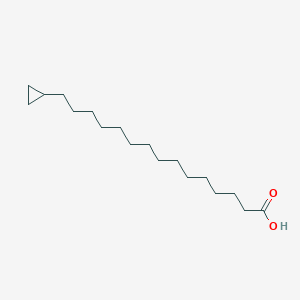
15-Cyclopropylpentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Cyclopropylpentadecanoic acid is a synthetic fatty acid derivative characterized by the presence of a cyclopropyl group attached to the 15th carbon of a pentadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Cyclopropylpentadecanoic acid typically involves the cyclopropanation of a suitable precursor, such as pentadecanoic acid or its derivatives. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to introduce the cyclopropyl group. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired cyclopropyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
15-Cyclopropylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropyl group to a cyclopropyl alcohol.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Various cyclopropyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
15-Cyclopropylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a model compound for studying cyclopropyl group reactivity.
Biology: Investigated for its potential effects on cellular membranes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 15-Cyclopropylpentadecanoic acid involves its interaction with cellular membranes and enzymes. The cyclopropyl group can modulate membrane fluidity and affect the activity of membrane-bound proteins. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in fatty acid metabolism, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with a similar carbon chain length but without the cyclopropyl group.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but has a shorter carbon chain.
Uniqueness
15-Cyclopropylpentadecanoic acid is unique due to the presence of both a long carbon chain and a cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
25666-42-6 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
15-cyclopropylpentadecanoic acid |
InChI |
InChI=1S/C18H34O2/c19-18(20)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-15-16-17/h17H,1-16H2,(H,19,20) |
InChI-Schlüssel |
CJWNNGWBMLQYOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



